Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma Cells: Compound 5476423 vs. Co-Identified Lead Compound 7919469
In a direct head-to-head comparison within the same study, compound 5476423 demonstrated 80-fold increased anti-proliferative potency relative to the gallium acetylacetonate (GaAcAc) baseline in gallium-resistant A549 lung adenocarcinoma cells, whereas co-identified lead compound 7919469 achieved only a 13-fold increase over the same baseline [1]. This represents a 6.15-fold greater potency for compound 5476423 compared to compound 7919469 (80-fold / 13-fold), established under identical experimental conditions in the same resistant cell line model [1]. Furthermore, when each lead compound was combined with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against resistant cells by 2-fold, compared to only 1.2-fold sensitization afforded by compound 7919469—a 1.67-fold superior combinatorial sensitization effect [1]. The AXL protein expression, which was elevated in resistant cells compared to sensitive cells, was significantly suppressed by treatment with compound 5476423 [2].
| Evidence Dimension | Anti-proliferative potency fold-increase vs. GaAcAc baseline in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; 2-fold sensitization of GaAcAc efficacy when combined |
| Comparator Or Baseline | Compound 7919469: 13-fold increased potency vs. GaAcAc; 1.2-fold sensitization of GaAcAc efficacy |
| Quantified Difference | 6.15-fold greater anti-proliferative potency (80/13); 1.67-fold superior combinatorial sensitization (2.0/1.2) |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; combinatorial treatment with GaAcAc |
Why This Matters
For researchers studying AXL-mediated gallium resistance, compound 5476423 provides over 6-fold greater standalone potency and 1.67-fold better combinatorial sensitization than the only other lead compound identified from the same screening campaign, directly impacting assay sensitivity and the ability to detect biological effects at lower concentrations.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
- [2] Oyewumi MO et al. Ibid. R-cells showed elevated expression of AXL protein, which was significantly suppressed through treatments with the lead compounds. MeSH records confirm compound 7919469 is classified under Naphthalenes, distinct from 5476423 (Pyrazoles/Quinolines). View Source
